molecular formula C7H9ClN2O2 B587214 4-Hydrazinobenzoic Acid-d4 Hydrochloride CAS No. 1246816-67-0

4-Hydrazinobenzoic Acid-d4 Hydrochloride

Cat. No.: B587214
CAS No.: 1246816-67-0
M. Wt: 192.635
InChI Key: XHLQMKQBCHYRLC-FOMJDCLLSA-N
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Description

4-Hydrazinobenzoic Acid-d4 Hydrochloride is a deuterated derivative of 4-Hydrazinobenzoic Acid, which is a compound used primarily in research settings. The deuterium labeling (d4) is often used in studies involving mass spectrometry to trace the compound’s path and interactions. The compound has the molecular formula C7H5D4ClN2O2 and a molecular weight of 192.64 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinobenzoic Acid-d4 Hydrochloride typically involves the deuteration of 4-Hydrazinobenzoic Acid. The process begins with the preparation of 4-Hydrazinobenzoic Acid, which can be synthesized through the reaction of 4-nitrobenzoic acid with hydrazine hydrate under reflux conditions. The nitro group is reduced to an amino group, which is then converted to a hydrazine group. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, often using deuterated reagents and solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is primarily used in research and is typically produced in small quantities. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of deuterated reagents and solvents to maintain the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinobenzoic Acid-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

4-Hydrazinobenzoic Acid-d4 Hydrochloride is used in various scientific research applications, including:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a labeling agent in mass spectrometry studies.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydrazinobenzoic Acid-d4 Hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with carbonyl groups in proteins and other biomolecules, leading to the formation of hydrazones. This interaction can affect the function of enzymes and other proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinobenzoic Acid: The non-deuterated version of the compound.

    3-Hydrazinobenzoic Acid: A positional isomer with the hydrazine group in the meta position.

    4-Methoxyphenylhydrazine Hydrochloride: A similar compound with a methoxy group instead of a carboxyl group.

Uniqueness

4-Hydrazinobenzoic Acid-d4 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing researchers to trace the compound’s interactions and transformations more accurately .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-hydrazinylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H/i1D,2D,3D,4D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLQMKQBCHYRLC-FOMJDCLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])NN)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857700
Record name 4-Hydrazinyl(~2~H_4_)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246816-67-0
Record name 4-Hydrazinyl(~2~H_4_)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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